Ferutinin Ferutinin Ferutinin is an organic molecular entity.
Ferutinine is a natural product found in Ferula jaeschkeana, Ferula akitschkensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 41743-44-6
VCID: VC20742810
InChI: InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
SMILES: CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol

Ferutinin

CAS No.: 41743-44-6

Cat. No.: VC20742810

Molecular Formula: C22H30O4

Molecular Weight: 358.5 g/mol

Purity: Ferutinine: 85 % - Tenuferudine: 15% (TLC)

* For research use only. Not for human or veterinary use.

Ferutinin - 41743-44-6

CAS No. 41743-44-6
Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
IUPAC Name [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Standard InChI InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
Standard InChI Key CYSHNJQMYORNJI-YUVXSKOASA-N
Isomeric SMILES CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
SMILES CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Canonical SMILES CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Appearance White powder

Chemical Structure and Properties

Ferutinin is characterized by the molecular formula C22H30O4 and has a molecular weight of 358.4712 g/mol . Its IUPAC Standard InChIKey is CYSHNJQMYORNJI-WAGURGNTSA-N . Structurally, ferutinin belongs to the class of sesquiterpenes, which are a diverse group of C15 compounds made up of three isoprene units. The compound contains a specific structural arrangement that contributes to its biological activities, particularly its ability to interact with estrogen receptors and its calcium ionophore properties .

Table 1: Chemical Properties of Ferutinin

PropertyValue
Molecular FormulaC22H30O4
Molecular Weight358.4712 g/mol
IUPAC Standard InChIKeyCYSHNJQMYORNJI-WAGURGNTSA-N
Chemical ClassSesquiterpene
Physical AppearanceNot specified in the search results
SolubilityNot specified in the search results

Biological Activities

Antioxidant Properties

At low doses, ferutinin demonstrates significant antioxidant potential similar to many other antioxidant molecules such as flavonoids and phenolic acids . Studies have shown that low concentrations of ferutinin are associated with a strong antioxidant activity that contributes to a reduction in free radical production . This effect is partly due to the oxidation of sesquiterpenes into sesquiterpenols over time, leading to a reduction in cellular oxidative status .

Research in animal models has revealed that ferutinin can upregulate antioxidant enzymes in mice liver and kidney cells. Specifically, superoxide dismutase (SOD) and catalase (CAT) were found to be significantly upregulated (p < .05) in response to increasing doses of ferutinin . Additionally, lipid peroxidation in liver tissue was significantly reduced following ferutinin administration .

Phytoestrogenic Activity

Ferutinin exhibits notable phytoestrogenic properties, with a unique binding profile compared to other phytoestrogens. In vitro studies have demonstrated that ferutinin has a greater affinity for estrogen receptor alpha (ERα) than for estrogen receptor beta (ERβ) . This binding specificity has been confirmed through in vivo studies, which showed modulated expression of the ERα receptor at the hypothalamic level .

When administered alone, ferutinin increases the expression of ERα, while co-administration with estradiol results in decreased expression . Additionally, ferutinin has been shown to exert effects comparable to estradiol benzoate, stimulating endometrial proliferation. Importantly, unlike estrogens, ferutinin increases the apoptotic index in luminal and glandular epithelia, potentially preventing excessive cell proliferation that could lead to endometrial cancer . This characteristic is particularly significant as it addresses one of the main risks associated with hormone replacement therapy (HRT).

Table 2: Comparison of Ferutinin's Activities at Different Concentrations

ConcentrationBiological ActivitiesMechanisms
Low DosesAntioxidant, Anti-inflammatory, Anti-tumorigenicReduction of free radicals, Increase of antioxidant enzymes, Decrease of inflammation
High DosesPro-oxidant, Cytotoxic, AntiproliferativeROS overproduction in mitochondria, Activation of intrinsic apoptotic pathway, Mitochondrial permeabilization

Anticancer Properties

Ferutinin has demonstrated significant anticancer potential across various studies. Research has shown that it can induce apoptotic death in MCF-7 breast cancer cells, as evidenced by enhanced sub-G1 peaks, Bax overexpression, Bcl-2 downregulation, and increased numbers of apoptotic cells . The compound's selective activity against cancer cells suggests it may serve as a potential anticancer agent, particularly for breast cancer treatment .

At high concentrations, ferutinin triggers the overproduction of reactive oxygen species (ROS) in mitochondria, particularly superoxide anion at the level of respiratory chain subunits I and III . This occurs through the induction of calcium channel opening and subsequent alteration of the transmembrane potential . The increased ROS production leads to cell type-dependent effects, including activation of the intrinsic apoptotic pathway of caspase-9, producing an additive effect on cell death induction .

A growing body of evidence supports ferutinin's ability to inhibit cell growth and induce apoptosis both in vitro and in vivo, suggesting its potential as an anti-cancer and chemopreventive agent, either alone or in combination with other chemotherapeutic drugs . The pro-apoptotic properties of ferutinin on several cell lines are mediated by mitochondrial permeabilization and the release of molecules implicated in intrinsic apoptotic induction and progression, including apoptosis inducing factor (AIF) and SMAC/DIABLO .

Mechanism of Action

Low Dose Mechanisms

At low concentrations, ferutinin mimics the action of many antioxidant molecules, such as flavonoids and phenolic acids . The sesquiterpenes oxidize over time into sesquiterpenols, leading to a reduction of cellular oxidative status . This contributes to a decrease in free radical production, an increase in antioxidant enzymes and glutathione, and a reduction in inflammation .

Ferutinin's phytoestrogenic activity at low doses involves binding to estrogen receptors, particularly ERα, with which it has a greater affinity compared to ERβ . This binding influences gene expression and cellular signaling pathways. Additionally, ferutinin may interact with G protein-coupled estrogen receptors (GPER), which are associated with rapid cellular signaling, inducing cAMP production, ion mobilization, and activation of kinases such as ERK1/2 and PI3K/Akt .

High Dose Mechanisms

At high concentrations, ferutinin's mechanism shifts toward pro-oxidant and cytotoxic activities. It triggers the overproduction of ROS in mitochondria, particularly superoxide anion, at the level of respiratory chain subunits I and III . This occurs through the induction of calcium channel opening and subsequent alteration of the transmembrane potential .

Ferutinin also enhances the activity of NOS through increasing intracellular calcium . Nitric oxide, produced by NOS, plays divergent roles depending on concentration: at low concentrations, it is involved in cell viability processes, while at high concentrations and for prolonged periods, it triggers cellular toxicity mechanisms, activating different pathways of cell death, cell growth arrest, and excitotoxicity .

The pro-apoptotic properties of ferutinin at high doses are mediated by mitochondrial permeabilization and the release of molecules implicated in intrinsic apoptotic induction and progression, including AIF and SMAC/DIABLO . This leads to the activation of apoptotic pathways and ultimately cell death, particularly in cancer cells.

Table 3: Research Findings on Ferutinin's Anticancer Effects

StudyCancer TypeKey FindingsReference
MTT and cell death-defining testsMCF-7 breast cancerSignificant reduction in cell viability and induction of apoptotic death (enhanced sub-G1 peaks, Bax overexpression, Bcl-2 downregulation, increased apoptotic cells)
In vitro studiesVarious cancer cell linesPro-apoptotic properties mediated by mitochondrial permeabilization and release of AIF and SMAC/DIABLO
Review of anticancer potentialVarious cancer typesFerutinin shows significant anticancer effects and could be used in the design of future anticancer drugs

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